

# An In-depth Technical Guide to 1- Phenylcyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

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## Compound of Interest

**Compound Name:** 1-Phenylcyclopropanecarboxylic acid

**Cat. No.:** B041972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Phenylcyclopropanecarboxylic acid**, a compound of significant interest in medicinal chemistry and organic synthesis. This document details its structural and physicochemical characteristics, spectroscopic profile, reactivity, and a validated synthetic protocol. Furthermore, it explores its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors.

## Core Physical and Chemical Properties

**1-Phenylcyclopropanecarboxylic acid** is a white to cream-colored crystalline solid at room temperature.<sup>[1][2]</sup> Its core structure consists of a cyclopropane ring directly attached to a phenyl group and a carboxylic acid moiety at the same carbon atom.

## Quantitative Physicochemical Data

The key physical and chemical properties of **1-Phenylcyclopropanecarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{10}O_2$	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	162.19 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	83.5-89.5 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	Decomposes before boiling at atmospheric pressure. A boiling point of 94–95 °C at 26 mmHg has been reported for the parent cyclopropanecarboxylic acid and can be used as an estimate for vacuum distillation.	<a href="#">[5]</a>
pKa	A predicted pKa of 4.57 has been reported for the related isomer, trans-2-phenylcyclopropane-1-carboxylic acid. The pKa of the title compound is expected to be in a similar range due to the electron-withdrawing nature of the phenyl group.	<a href="#">[6]</a>
Appearance	White to cream crystals or powder	<a href="#">[1]</a> <a href="#">[2]</a>

Note: The pKa value is a critical parameter for drug development, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An experimental determination for **1-Phenylcyclopropanecarboxylic acid** is recommended for precise formulation and pharmacokinetic studies.

## Solubility Profile

Qualitative solubility tests indicate that **1-Phenylcyclopropanecarboxylic acid** is sparingly soluble in water and soluble in organic solvents such as chloroform and ethanol. Quantitative solubility data is not readily available in the literature and would require experimental determination.

## Spectroscopic and Analytical Data

The structural elucidation of **1-Phenylcyclopropanecarboxylic acid** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm) and the cyclopropyl protons. The diastereotopic methylene protons of the cyclopropane ring would likely appear as a complex multiplet. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the phenyl carbons, the quaternary cyclopropyl carbon attached to the phenyl and carboxyl groups, the two methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

### Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylcyclopropanecarboxylic acid** is characterized by:

- A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300  $\text{cm}^{-1}$ .
- A strong C=O stretching vibration of the carbonyl group, expected around 1700  $\text{cm}^{-1}$ .
- C-H stretching vibrations of the aromatic and cyclopropyl groups.
- C=C stretching vibrations of the phenyl ring.

### Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (162.19 g/mol). Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclopropane and phenyl rings.

## Reactivity and Stability

The chemical reactivity of **1-Phenylcyclopropanecarboxylic acid** is influenced by the strained cyclopropane ring and the carboxylic acid functionality.

- **Ring Strain:** The three-membered ring is highly strained, making it susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or in radical reactions. The presence of the phenyl group can stabilize adjacent carbocations or radicals, influencing the regioselectivity of such reactions.
- **Carboxylic Acid Group:** The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction.
- **Thermal Stability:** While specific data on the thermal decomposition of **1-Phenylcyclopropanecarboxylic acid** is not available, carboxylic acids, in general, can undergo decarboxylation at elevated temperatures. The stability of the cyclopropane ring may also be compromised at high temperatures.<sup>[7][8]</sup>

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for **1-Phenylcyclopropanecarboxylic acid**.

### Synthesis of 1-Phenylcyclopropanecarboxylic Acid

A common and efficient method for the synthesis of 1-substituted cyclopropanecarboxylic acids is through phase-transfer catalyzed alkylation of a nitrile followed by hydrolysis. The following is a detailed protocol adapted from established procedures.<sup>[9][10]</sup>

#### Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

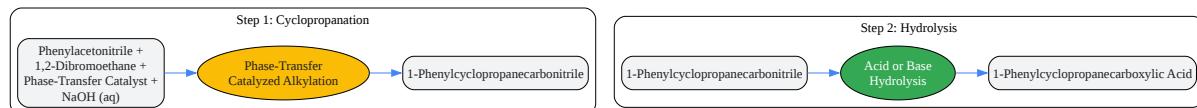
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq) in a suitable organic solvent (e.g., toluene).

- Add a 50% aqueous solution of sodium hydroxide (excess).
- Heat the mixture to 50-60 °C and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.
- Purify the product by vacuum distillation or column chromatography.

### Step 2: Hydrolysis to **1-Phenylcyclopropanecarboxylic Acid**

- Reflux the purified 1-phenylcyclopropanecarbonitrile with a strong acid (e.g., a mixture of concentrated sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide followed by acidification) for several hours.
- Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
- After completion, cool the reaction mixture and, if basic hydrolysis was performed, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **1-Phenylcyclopropanecarboxylic acid**.

### Experimental Workflow for Synthesis

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Caption: Synthetic route to **1-Phenylcyclopropanecarboxylic acid**.

## Determination of Melting Point

- Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a rate of 10-15 °C per minute initially, and then slow to 1-2 °C per minute as the melting point is approached.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

## Determination of pKa (Potentiometric Titration)

- Accurately weigh a sample of **1-Phenylcyclopropanecarboxylic acid** and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
- Calibrate a pH meter using standard buffer solutions.
- Titrate the solution of the acid with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
- Record the pH of the solution after each addition of the titrant.
- Plot a titration curve (pH versus volume of titrant added).

- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

#### Experimental Workflow for pKa Determination



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Caption: Workflow for pKa determination by potentiometric titration.

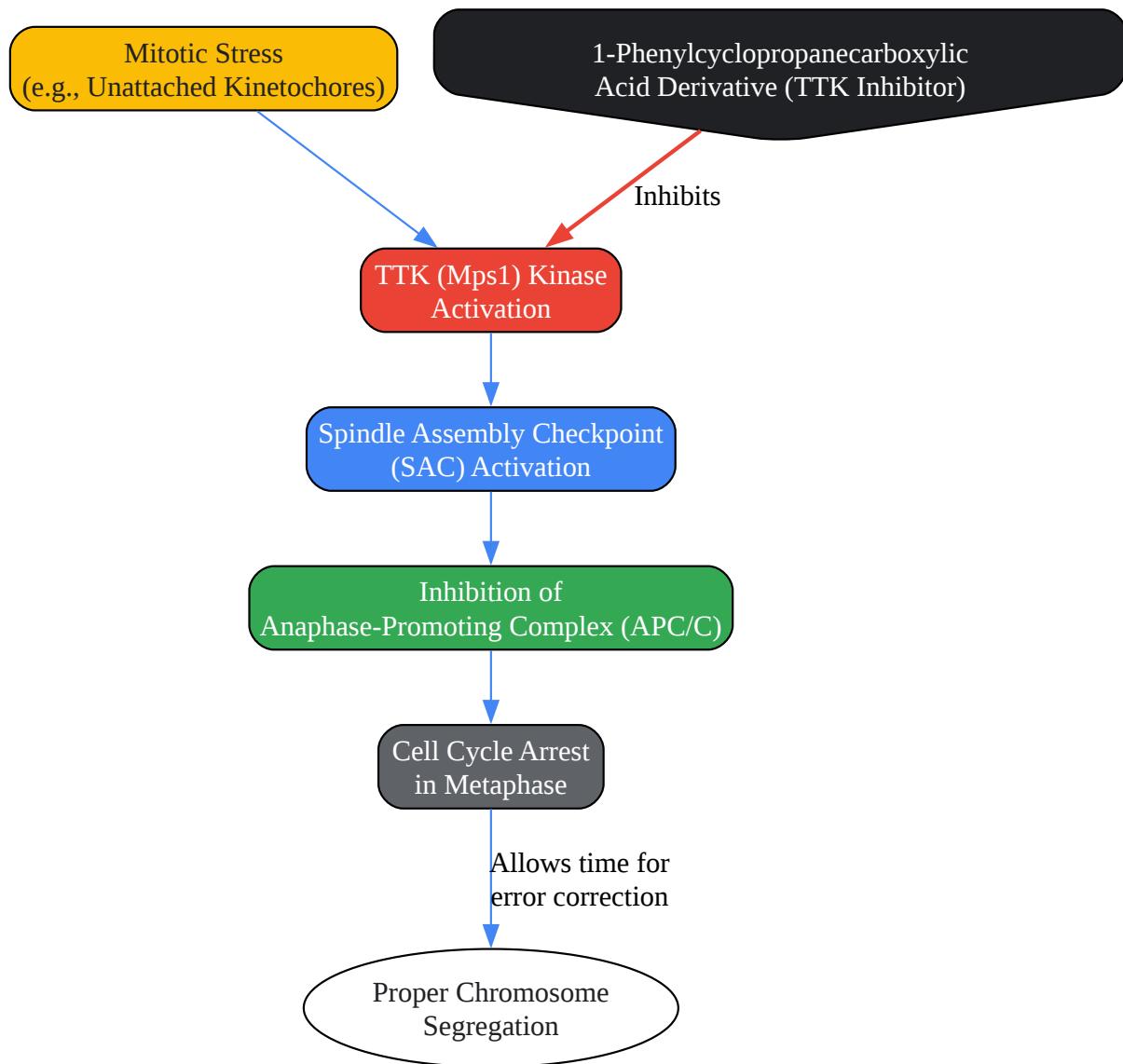
## Role in Drug Discovery and Signaling Pathways

**1-Phenylcyclopropanecarboxylic acid** and its derivatives have emerged as valuable scaffolds in drug discovery. Of particular note is their application as inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase.

TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[\[11\]](#) Overexpression of TTK is observed in various cancers, making it an attractive therapeutic target.[\[12\]](#)[\[13\]](#)[\[14\]](#) Inhibition of TTK disrupts the SAC, leading to chromosomal instability and ultimately, cell death in rapidly dividing cancer cells.[\[11\]](#)

Derivatives of **1-Phenylcyclopropanecarboxylic acid** have been investigated as part of a novel class of TTK inhibitors.[\[15\]](#) The rigid cyclopropyl scaffold helps to position the phenyl group and other substituents optimally within the ATP-binding pocket of the TTK enzyme, contributing to high potency and selectivity. The carboxylic acid moiety can be a key interaction point or can be modified to other functional groups to fine-tune the pharmacological properties of the inhibitor.

#### Simplified TTK Signaling Pathway and Inhibition



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Caption: Role of TTK in the spindle assembly checkpoint and its inhibition.

## Conclusion

**1-Phenylcyclopropanecarboxylic acid** is a versatile building block with well-defined physical and chemical properties. Its rigid structure and the presence of key functional groups make it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The demonstrated utility of its derivatives as potent TTK kinase inhibitors highlights its potential for the development of novel anticancer therapeutics. This guide provides a solid foundation of its core properties and methodologies for its synthesis and characterization, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further experimental investigation into its quantitative solubility and pKa will be beneficial for its broader application.

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